Bis(3,5-DI-tert-butylphenyl)chlorophosphine
Overview
Description
“Bis(3,5-DI-tert-butylphenyl)chlorophosphine” is a chemical compound with the molecular formula C28H42ClP . It is used as a reactant in various chemical reactions .
Synthesis Analysis
“Bis(3,5-DI-tert-butylphenyl)chlorophosphine” is used as a reactant for asymmetric hydrogenation with iridium catalysts, condensations with optically active diols, and chemoselective reaction with deprotonated 2-hydoxy-3,3, N -trimethylbutanamide .
Molecular Structure Analysis
The molecular structure of “Bis(3,5-DI-tert-butylphenyl)chlorophosphine” consists of 28 carbon atoms, 42 hydrogen atoms, one chlorine atom, and one phosphorus atom . The exact mass of the molecule is 444.2712660 g/mol .
Chemical Reactions Analysis
“Bis(3,5-DI-tert-butylphenyl)chlorophosphine” is used in various chemical reactions. It is a reactant for asymmetric hydrogenation with iridium catalysts, condensations with optically active diols, and chemoselective reaction with deprotonated 2-hydoxy-3,3, N -trimethylbutanamide .
Physical And Chemical Properties Analysis
“Bis(3,5-DI-tert-butylphenyl)chlorophosphine” has a molecular weight of 445.1 g/mol . It has a complexity of 459 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count .
Scientific Research Applications
Synthesis of Novel Materials : Shah et al. (2000) investigated Tetraarylphenyls as sterically demanding ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers. This research contributes to developing novel materials containing low-coordinate phosphorus centers (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Development of Polydentate Ligands : Beganskienė et al. (2006) discussed the synthesis of a novel ligand containing two tripodal coordination pockets, showcasing an approach to developing chelating agents with potential applications in coordination chemistry (Beganskienė, Kongprakaiwoot, Luck, & Urnezius, 2006).
Catalysis in Metal Complexes : Otang et al. (2018) explored the use of chlorophosphines in synthesizing ligands for late-metal catalysis, indicating their role in catalytic reaction processes (Otang, Josephson, Duppong, & Stahl, 2018).
Organometallic Chemistry : Tschoerner et al. (1997) studied new chiral complexes of Pd(0) containing bis(phosphine) and phosphine−sulfur chelate, highlighting the application of such ligands in the field of organometallic chemistry (Tschoerner, Trabesinger, Albinati, & Pregosin, 1997).
Phosphine Ligand Design : McAtee et al. (2014) developed a second-generation ligand, bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine, for the preparation of allylsilanes using the palladium-catalyzed silyl-Heck reaction. This research demonstrates the importance of ligand design in improving reaction yields (McAtee, Yap, & Watson, 2014).
Future Directions
properties
IUPAC Name |
chloro-bis(3,5-ditert-butylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42ClP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMHINFRQQGPQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400596 | |
Record name | BIS(3,5-DI-TERT-BUTYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3,5-DI-tert-butylphenyl)chlorophosphine | |
CAS RN |
181257-36-3 | |
Record name | Chlorobis(3,5-di-tert-butylphenyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181257-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BIS(3,5-DI-TERT-BUTYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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